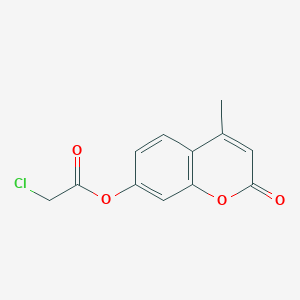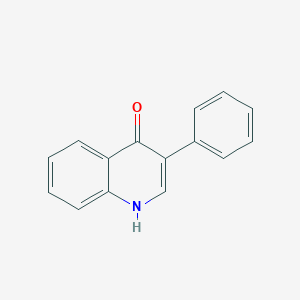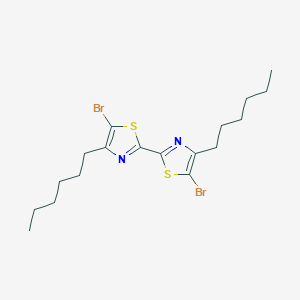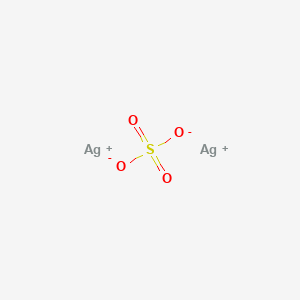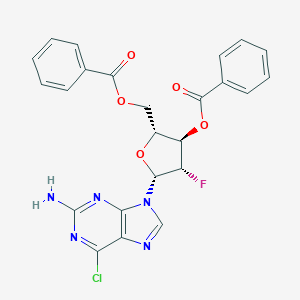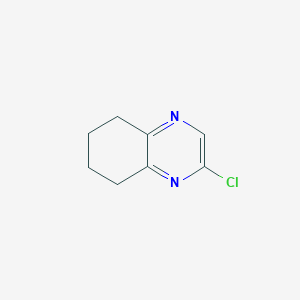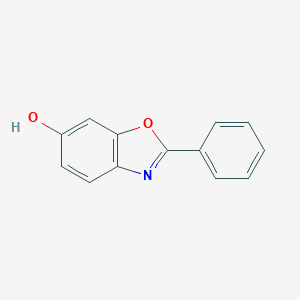
2-苯基-1,3-苯并恶唑-6-醇
描述
“2-Phenyl-1,3-benzoxazol-6-ol” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis
Benzoxazole has reactive sites which allow for functionalization . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield .科学研究应用
Medicinal Chemistry: Antimicrobial and Antifungal Applications
2-Phenyl-1,3-benzoxazol-6-ol is a benzoxazole derivative, a class of compounds known for their broad biological activities. They exhibit antimicrobial and antifungal properties, making them valuable in the development of new therapeutic agents . Researchers are exploring these compounds for their potential to inhibit the growth of various bacterial and fungal strains, which could lead to the development of new medications for infectious diseases.
Pharmaceutical Industry: Drug Discovery
The benzoxazole core is a favorable moiety for drug discovery due to its planar structure and ability to engage in π-π interactions. This makes 2-Phenyl-1,3-benzoxazol-6-ol a starting material for mechanistic approaches in drug discovery, particularly for conditions such as cancer , inflammation , and oxidative stress . Its versatility allows for a broad substrate scope and functionalization, which is crucial in the synthesis of compounds with desired biological activities.
Organic Synthesis: Catalyst Development
In synthetic organic chemistry, 2-Phenyl-1,3-benzoxazol-6-ol can be used to develop new catalysts. These catalysts can facilitate various chemical reactions, including the synthesis of other complex benzoxazole derivatives. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to optimize the synthesis process .
Green Chemistry: Eco-Friendly Pathways
The synthesis of benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-ol, can be achieved through eco-friendly pathways. Researchers are focusing on reducing the environmental impact of chemical synthesis by using green chemistry principles, such as minimizing the use of hazardous substances and improving the efficiency of synthetic methods .
Material Science: Photophysical Properties
Benzoxazole derivatives are studied for their photophysical properties, which are important in the field of material science. These properties can be harnessed in the development of novel fluorescent materials for various applications, including sensors and imaging .
Heterocyclic Chemistry: Synthesis of Multifunctional Heterocycles
The versatility of 2-Phenyl-1,3-benzoxazol-6-ol allows for the development of new libraries of heterocycles containing multifunctional sites. These heterocycles are valuable in medicinal chemistry and pharmaceutical research for their potential to interact with biological targets .
作用机制
Target of Action
The primary target of 2-Phenyl-1,3-benzoxazol-6-ol is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD) salvage pathway . NAD plays a pivotal role in energy metabolism, and boosting NAD has positive effects on metabolic regulation .
Mode of Action
2-Phenyl-1,3-benzoxazol-6-ol acts as a potent NAMPT activator . It increases cellular NAD levels, thereby enhancing energy metabolism . Furthermore, benzoxazole derivatives have shown potent anticancer activity , suggesting a potential role in cancer therapeutics.
Biochemical Pathways
The compound’s action on NAMPT affects the NAD salvage pathway, which is dominant in NAD+ synthesis . This pathway is crucial for energy-producing processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation .
Result of Action
The activation of NAMPT by 2-Phenyl-1,3-benzoxazol-6-ol leads to increased cellular NAD levels . This can have various molecular and cellular effects, including enhanced energy metabolism and potential anticancer effects .
Action Environment
The efficacy and stability of 2-Phenyl-1,3-benzoxazol-6-ol could be influenced by various environmental factors. For instance, the presence of Cu2+ ions has been reported to enhance the cytotoxicity of certain benzoxazole derivatives . .
未来方向
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of “2-Phenyl-1,3-benzoxazol-6-ol” could be in the field of drug discovery and development .
属性
IUPAC Name |
2-phenyl-1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-benzoxazol-6-ol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


